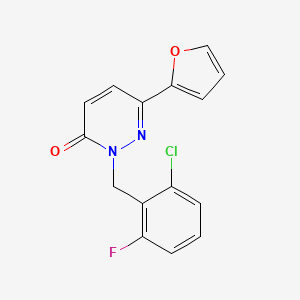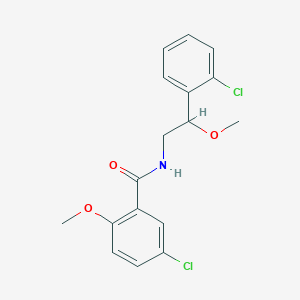
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazole carboxamides . It is a derivative of thiazole, a five-membered ring made up of one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of similar thiazole carboxamide derivatives involves heterocyclization of various substrates . For instance, a synthetic protocol for thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a thiophene ring, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has demonstrated the synthesis of related thiazole derivatives via oxidative dimerization of thioamides, showcasing efficient methods for preparing thiazole compounds with potential applications in medicinal chemistry and material science (Takikawa et al., 1985).
- Another study focused on the photoreactions of thiabendazole, a compound structurally similar to N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide, in the presence of singlet oxygen. This research contributes to understanding the photochemical behavior of thiazole derivatives, relevant for designing light-sensitive pharmaceuticals and materials (Mahran et al., 1983).
Anticancer Activity
- The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including structural analogs of this compound, have shown promising anticancer activity. These compounds were tested against various cancer cell lines, indicating the potential therapeutic value of thiazole derivatives in oncology (Atta & Abdel‐Latif, 2021).
Inhibitory Activity
- A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including thiazole derivatives, were synthesized to target co-activator associated arginine methyltransferase 1 (CARM1). This study highlights the influence of the heteroaryl fragment on the potency of these inhibitors, with thiophene analogues showing superior activity, underscoring the importance of thiazole derivatives in developing enzyme inhibitors (Allan et al., 2009).
Environmental Sensing and Removal
- Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate efficient luminescence sensing for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This application is crucial for developing new materials for environmental monitoring and remediation (Zhao et al., 2017).
Mecanismo De Acción
While the specific mechanism of action for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is not mentioned in the available data, similar thiazole carboxamide derivatives have been found to exhibit potent inhibitory activities against COX enzymes . This suggests that “this compound” might also interact with these enzymes.
Direcciones Futuras
The future directions for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include more in-depth studies on their inhibitory activities against various enzymes and their potential as therapeutic agents.
Propiedades
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNATZGHLFMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)

![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)



![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)